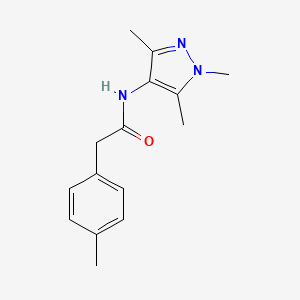
2-(4-methylphenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-methylphenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide, also known as TAP, is a chemical compound that has been extensively studied for its potential therapeutic applications. TAP belongs to the class of pyrazole compounds and has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties. In
作用机制
The exact mechanism of action of 2-(4-methylphenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide is not fully understood. However, it is believed that this compound exerts its anti-inflammatory and analgesic effects by inhibiting the production of inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. This compound has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to cause pain and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties. This compound has been tested in various animal models of inflammation and has been found to reduce inflammation and pain. This compound has also been found to reduce fever in animal models of pyrexia. This compound has been shown to be well-tolerated in animal studies and has not been associated with any significant adverse effects.
实验室实验的优点和局限性
One of the major advantages of 2-(4-methylphenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide is its potential therapeutic applications. This compound has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties, which make it a promising candidate for the treatment of various inflammatory conditions. However, one of the limitations of this compound is its limited solubility in water, which may make it difficult to administer in certain formulations.
未来方向
There are several future directions for the research on 2-(4-methylphenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide. One potential direction is to further explore the mechanism of action of this compound. Another direction is to investigate the potential therapeutic applications of this compound in various inflammatory conditions. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound. Finally, more research is needed to investigate the potential adverse effects of this compound and to determine its safety profile.
合成方法
The synthesis of 2-(4-methylphenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide involves the reaction between 4-methylacetophenone and 1,3,5-trimethylpyrazole-4-carboxylic acid hydrazide in the presence of acetic anhydride and sulfuric acid. The resulting product is then purified by recrystallization to obtain this compound in its pure form.
科学研究应用
2-(4-methylphenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties. This compound has been tested in various animal models of inflammation and has been found to reduce inflammation and pain. This compound has also been tested in vitro and has been found to inhibit the production of inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.
属性
IUPAC Name |
2-(4-methylphenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-10-5-7-13(8-6-10)9-14(19)16-15-11(2)17-18(4)12(15)3/h5-8H,9H2,1-4H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNKKTHFNJJSPEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NC2=C(N(N=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

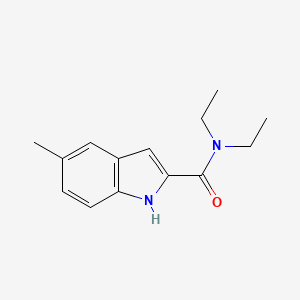
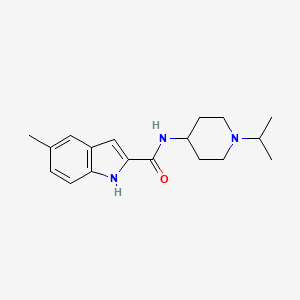

![N-[(3-fluoro-4-methylphenyl)methyl]-2-methylpropanamide](/img/structure/B7472746.png)
![2-{[(2-Methylphenyl)methyl]amino}pyridine-3-carbonitrile](/img/structure/B7472759.png)
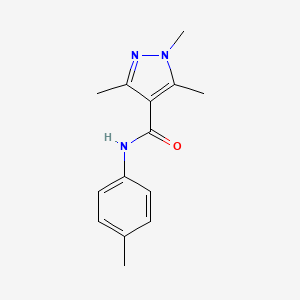

![2-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one](/img/structure/B7472782.png)
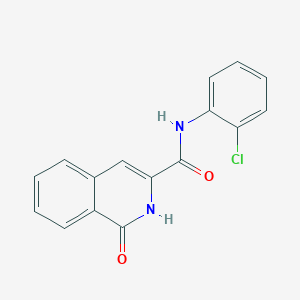

![(3R,7aS)-N-[5-[(2-bromophenyl)methyl]-1,3-thiazol-2-yl]-7a-methyl-5-oxo-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B7472800.png)


